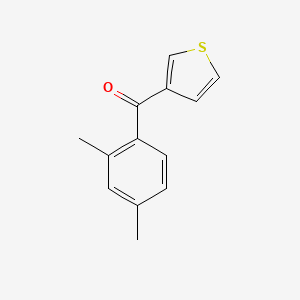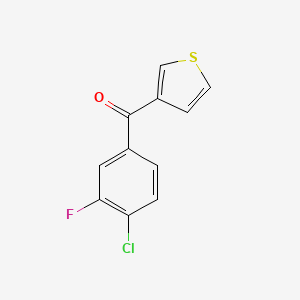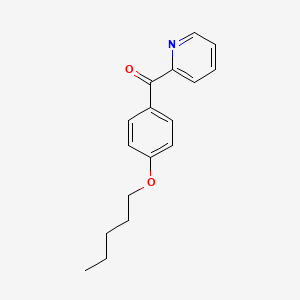
2-(4-戊氧基苯甲酰)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Pentyloxybenzoyl)pyridine” is a heterocyclic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is a compound that has attracted significant attention from scientists and researchers in various fields.
Molecular Structure Analysis
The InChI code for “2-(4-Pentyloxybenzoyl)pyridine” is1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14 (9-11-15)17 (19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Pentyloxybenzoyl)pyridine” include a molecular weight of 269.34 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.科学研究应用
Bioactive Ligands in Medicinal Chemistry
2-(4-Pentyloxybenzoyl)pyridine: derivatives can act as bioactive ligands. These compounds are known to exhibit a range of physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions. They have potential applications in the development of antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer medications .
Chemosensors for Ion Recognition
Pyridine derivatives, including 2-(4-Pentyloxybenzoyl)pyridine , can be used to develop chemosensors. These chemosensors have strong binding abilities towards various cations and anions and exhibit unique photophysical properties. They are used for qualitative and quantitative detection of selective or specific ions in environmental and biological media .
Organic Synthesis and Catalysis
As a versatile organic compound, 2-(4-Pentyloxybenzoyl)pyridine can be used in organic synthesis and catalysis. It can serve as a precursor or intermediate in the synthesis of more complex molecules, potentially useful in pharmaceuticals and agrochemicals .
安全和危害
未来方向
作用机制
Target of Action
It’s known that the compound is used in suzuki–miyaura coupling reactions , which suggests it may interact with palladium catalysts and boron reagents in these reactions.
Mode of Action
Given its use in Suzuki–Miyaura coupling reactions , it’s likely that the compound acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst.
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Pentyloxybenzoyl)pyridine. It’s important to note that safety precautions should be taken when handling this compound, including the use of personal protective equipment .
属性
IUPAC Name |
(4-pentoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYFXJOUDYOOEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642012 |
Source


|
| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentyloxybenzoyl)pyridine | |
CAS RN |
898780-06-8 |
Source


|
| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

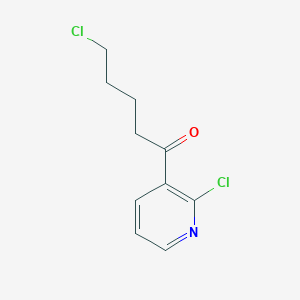


![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
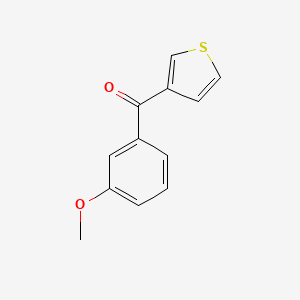

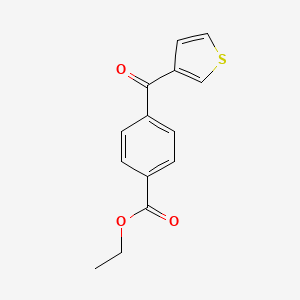
methanone](/img/structure/B1324109.png)
